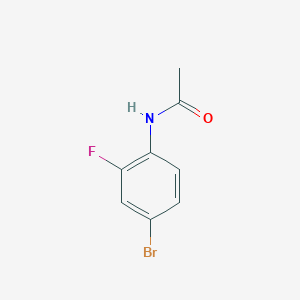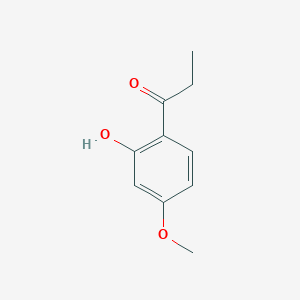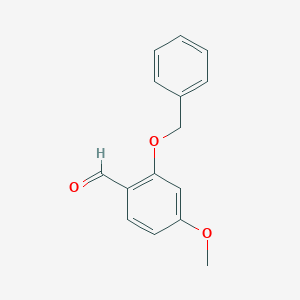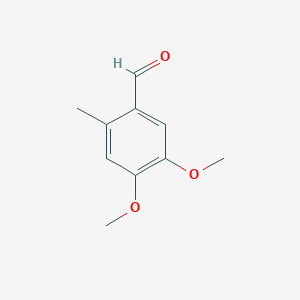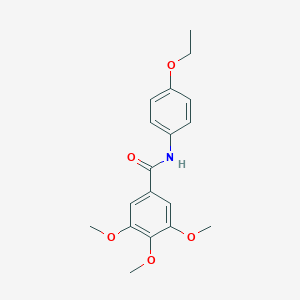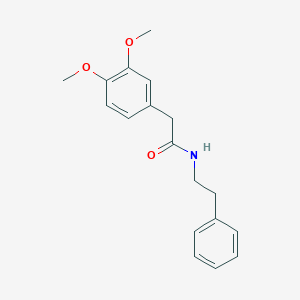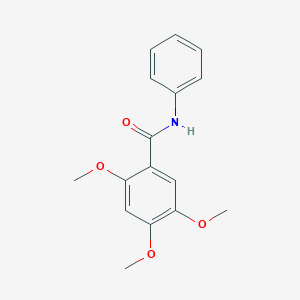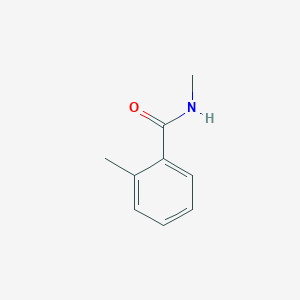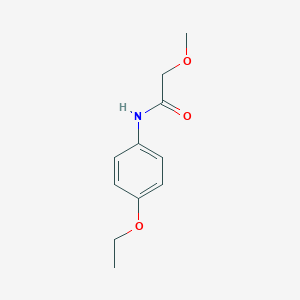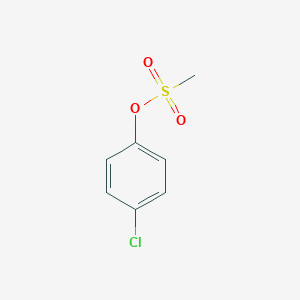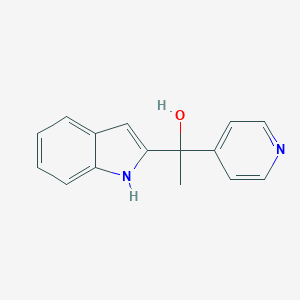
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, also known as IPyE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPyE is a derivative of indole, a heterocyclic aromatic organic compound. The synthesis of IPyE involves the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid, followed by reduction using sodium borohydride.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol in lab experiments is its ability to selectively inhibit the activity of certain enzymes and signaling pathways, which can help to elucidate their roles in disease processes. However, one limitation is that the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. One area of interest is the development of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol as a fluorescent probe for the detection of metal ions in biological systems. Further research is also needed to fully understand the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol involves a multi-step process that begins with the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to yield 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
55950-05-5 |
|---|---|
Nombre del producto |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3 |
Clave InChI |
SLUGGHNQQAQXEJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
SMILES canónico |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Otros números CAS |
55950-05-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
